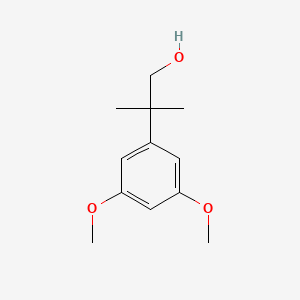
2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールは、3,5-ジメトキシフェニル基が2-メチルプロパン-1-オール部分に結合した有機化合物です。
準備方法
合成経路と反応条件
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、3,5-ジメトキシベンズアルデヒドと適切なグリニャール試薬(メチルマグネシウムブロミドなど)を反応させ、続いて加水分解して目的の生成物を得る方法です。反応条件は通常、高収率と純度を確保するために、無水溶媒と低温の使用を伴います。
工業的製造方法
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールの工業的製造は、同様の合成経路を大規模に行う場合がありますが、規模が大きくなります。連続フローリアクターと自動システムの使用は、製造プロセスの効率とスケーラビリティを向上させることができます。さらに、蒸留や再結晶などの精製技術が、高純度製品を得るために使用されます。
化学反応の分析
反応の種類
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、対応するケトンまたはアルデヒドを生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、この化合物をアルコールまたは炭化水素に変換することができます。
置換: フェニル環上のメトキシ基は、求核置換反応を起こすことができ、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な触媒の存在下でのハロゲン化物やアミンなどの求核剤。
生成される主な生成物
酸化: 対応するケトンまたはアルデヒド。
還元: アルコールまたは炭化水素。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗酸化作用など、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患における潜在的な治療効果について調査されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合することで、その活性を調節することにより、効果を発揮する可能性があります。たとえば、酸化ストレスに関与する特定の酵素を阻害することで、その抗酸化作用をもたらす可能性があります。
類似化合物との比較
類似化合物
- 3,5-ジメトキシフェノール
- 2,3-ジメトキシフェニルプロパン-1-オール
- 3,5-ジメトキシベンジルアルコール
独自性
2-(3,5-ジメトキシフェニル)-2-メチルプロパン-1-オールは、その独特の構造配列により、独特の化学的および生物学的特性を示すため、ユニークです。
生物活性
2-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a compound featuring a unique phenolic structure with methoxy substituents, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O3. The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring enhances its solubility and reactivity, making it a valuable candidate for medicinal chemistry applications.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing various physiological responses. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can have therapeutic implications in treating hyperpigmentation disorders.
- Receptor Binding : It may bind to specific receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Preliminary investigations suggest that the compound exhibits antimicrobial effects against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.
Anti-Melanogenic Effects
The compound has been studied for its ability to inhibit melanin production by targeting tyrosinase activity. This property is particularly relevant for cosmetic applications aimed at skin lightening.
Study on Tyrosinase Inhibition
In a study examining the efficacy of various analogs, this compound was found to significantly inhibit mushroom tyrosinase activity. The results indicated a concentration-dependent effect on melanin production in B16F10 murine cells:
| Concentration (µM) | Tyrosinase Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 45 |
| 20 | 75 |
| 50 | 90 |
This study highlights the potential use of the compound in treating hyperpigmentation disorders by regulating melanin synthesis.
Antioxidant Efficacy Study
An investigation into the antioxidant properties revealed that the compound exhibited comparable efficacy to established antioxidants. The following table summarizes the results:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid (Control) | 95 |
| This compound | 85 |
| Curcumin | 80 |
These findings support the potential application of this compound as a natural antioxidant agent.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7,13H,8H2,1-4H3 |
InChIキー |
RXHTXVHDAVWIQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















